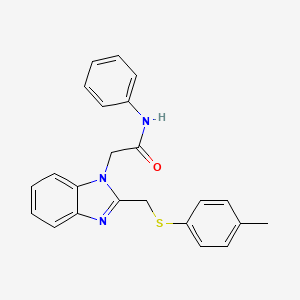

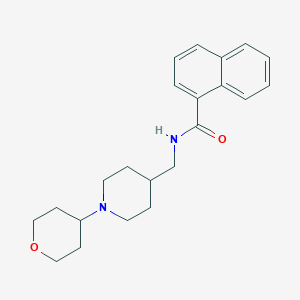

2-(2-(((4-Methylphenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(2-(((4-Methylphenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)-N-phenylacetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are not well-documented in the literature .Scientific Research Applications

Anti-Helicobacter pylori Agents

Novel structures derived from benzimidazole compounds, similar to the one , have demonstrated significant potential as anti-Helicobacter pylori agents. A study highlighted the development of benzimidazole derivatives exhibiting potent and selective activity against H. pylori, a major gastric pathogen responsible for various gastrointestinal diseases. These compounds showed low minimum inhibition concentrations (MICs) across different clinically relevant H. pylori strains, including those resistant to traditional treatments, with a prototype compound displaying an MIC90 of 0.25 µg/mL. This research underscores the promise of benzimidazole derivatives in creating effective treatments against H. pylori infections, offering a potential avenue for addressing antibiotic resistance and improving gastric health outcomes (Carcanague et al., 2002).

Antiprotozoal Activity

Another research avenue for benzimidazole derivatives, including structures akin to the compound of interest, is their antiprotozoal activity. A series of benzimidazole derivatives was synthesized and tested against various protozoa, including Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These compounds showed significant activity, with IC50 values in the nanomolar range, surpassing that of metronidazole, the standard treatment for these infections. This study demonstrates the potential of benzimidazole derivatives as a new class of antiprotozoal agents, offering hope for more effective treatments against protozoal infections (Pérez‐Villanueva et al., 2013).

Antimicrobial and Anti-inflammatory Activities

Benzimidazole derivatives also exhibit antimicrobial and anti-inflammatory properties. A study synthesized various benzimidazole compounds and assessed their anti-inflammatory activity using the carrageenan-induced rat hind paw edema method. Some of these compounds displayed moderate to considerable anti-inflammatory activity, highlighting their potential in developing new anti-inflammatory agents. Additionally, these compounds were investigated for their antimicrobial activities, showing efficacy against a range of bacterial and fungal pathogens. This dual functionality underscores the versatility of benzimidazole derivatives in pharmaceutical research, providing a foundation for the development of multifunctional drugs (Manjula et al., 2011).

Biochemical Analysis

Biochemical Properties

2-(2-(((4-Methylphenyl)sulfanyl)methyl)-1H-1,3-benzimidazol-1-yl)-N-phenylacetamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways . Additionally, it interacts with proteins involved in cell signaling pathways, such as mitogen-activated protein kinases (MAPKs), by modulating their activity . These interactions highlight the compound’s potential as a therapeutic agent for inflammatory diseases and cancer.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, it modulates the expression of genes involved in inflammation and immune response, thereby reducing the production of pro-inflammatory cytokines . These cellular effects underscore the compound’s potential as a multi-target therapeutic agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active sites of enzymes, such as COX and LOX, inhibiting their catalytic activity . Additionally, it interacts with transcription factors, such as nuclear factor-kappa B (NF-κB), preventing their translocation to the nucleus and subsequent gene transcription . These binding interactions result in the downregulation of pro-inflammatory genes and the inhibition of cell proliferation pathways, contributing to its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function . The compound has demonstrated stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on enzyme activity and cell proliferation, indicating its potential for sustained therapeutic use

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound exhibits anti-inflammatory and anti-proliferative effects without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes result in the formation of various metabolites, some of which retain biological activity

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters . Once inside the cell, it binds to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These transport and distribution mechanisms are critical for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with target enzymes and transcription factors . Post-translational modifications, such as phosphorylation and ubiquitination, may influence its targeting to specific subcellular compartments . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

properties

IUPAC Name |

2-[2-[(4-methylphenyl)sulfanylmethyl]benzimidazol-1-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3OS/c1-17-11-13-19(14-12-17)28-16-22-25-20-9-5-6-10-21(20)26(22)15-23(27)24-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJQKIUCLVWMCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC2=NC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2635993.png)

![2-(Benzylsulfanyl)thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2635997.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-methoxybenzamide](/img/structure/B2636001.png)

![N-[2-(tert-butylsulfanyl)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B2636004.png)

![3-(5-(3-nitrophenyl)furan-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2636009.png)

![2-cyclopropyl-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2636010.png)

![5-Methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol](/img/structure/B2636012.png)